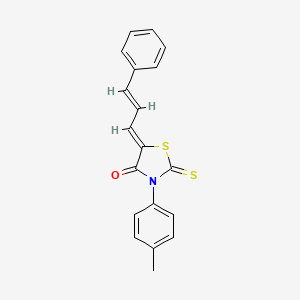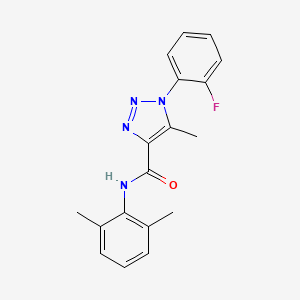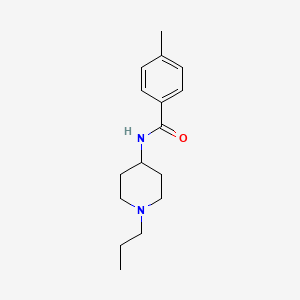
3-(4-methylphenyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Thiazolidinone derivatives are synthesized through condensation reactions involving various aldehydes, amines, and thioglycolic acid in solvents like toluene. These compounds are characterized using spectroscopic methods such as IR, NMR, and mass analysis. For example, Shelke et al. (2012) synthesized a series of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-one demonstrating the methodology and characterization through IR, NMR, and elemental or mass analysis (Shelke et al., 2012).
Molecular Structure Analysis
The crystal and molecular structure of similar thiazolidinone compounds have been determined through X-ray diffraction and optimized using density functional theory (DFT) calculations. The studies reveal non-planar structures with significant intermolecular interactions, demonstrating the compound's stability and potential electronic properties (Yahiaoui et al., 2019).
Chemical Reactions and Properties
Thiazolidinones participate in various chemical reactions, contributing to their diverse biological activities. These reactions include cyclocondensation with thioglycolic acid and electrophilic attacks on different substrates. The reactions are essential for creating a variety of derivatives with potential antimicrobial and anti-inflammatory activities (Patel et al., 2010).
Physical Properties Analysis
The physical properties of thiazolidinones, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation. These properties are determined through experimental studies involving single-crystal X-ray diffraction and DFT calculations, providing insights into the compound's stability and behavior in different environments.
Chemical Properties Analysis
Thiazolidinones exhibit a range of chemical properties, including reactivity towards various organic and inorganic substrates, which is pivotal for their biological activity. The presence of thioxo, imidazolidin, and phenyl groups in the structure contributes to their antimicrobial and anti-inflammatory properties, as demonstrated in several studies. The chemical properties are explored through synthesis of derivatives and evaluation of their biological activities (Shelke et al., 2014).
特性
IUPAC Name |
(5Z)-3-(4-methylphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NOS2/c1-14-10-12-16(13-11-14)20-18(21)17(23-19(20)22)9-5-8-15-6-3-2-4-7-15/h2-13H,1H3/b8-5+,17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFFIMLKXVFFQT-WIXUPIFPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(4-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide](/img/structure/B4536348.png)
![2-[(6-isobutyl-2-methyl-4-pyrimidinyl)carbonyl]-1-(6-methyl-2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4536349.png)
![2-methyl-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride](/img/structure/B4536365.png)
![2-(4-chloro-2-methyl-5-{[methyl(phenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4536369.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-phenylquinoline](/img/structure/B4536370.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine](/img/structure/B4536381.png)
![N-methyl-3-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propanamine](/img/structure/B4536382.png)
![1-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetyl}indoline](/img/structure/B4536390.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4536403.png)
![2-(4-chloro-2-methyl-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4536414.png)
![8-[4-(4-chlorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4536420.png)

![4-(2-methoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B4536429.png)